

An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate*

Cat. No.: *B581050*

[Get Quote](#)

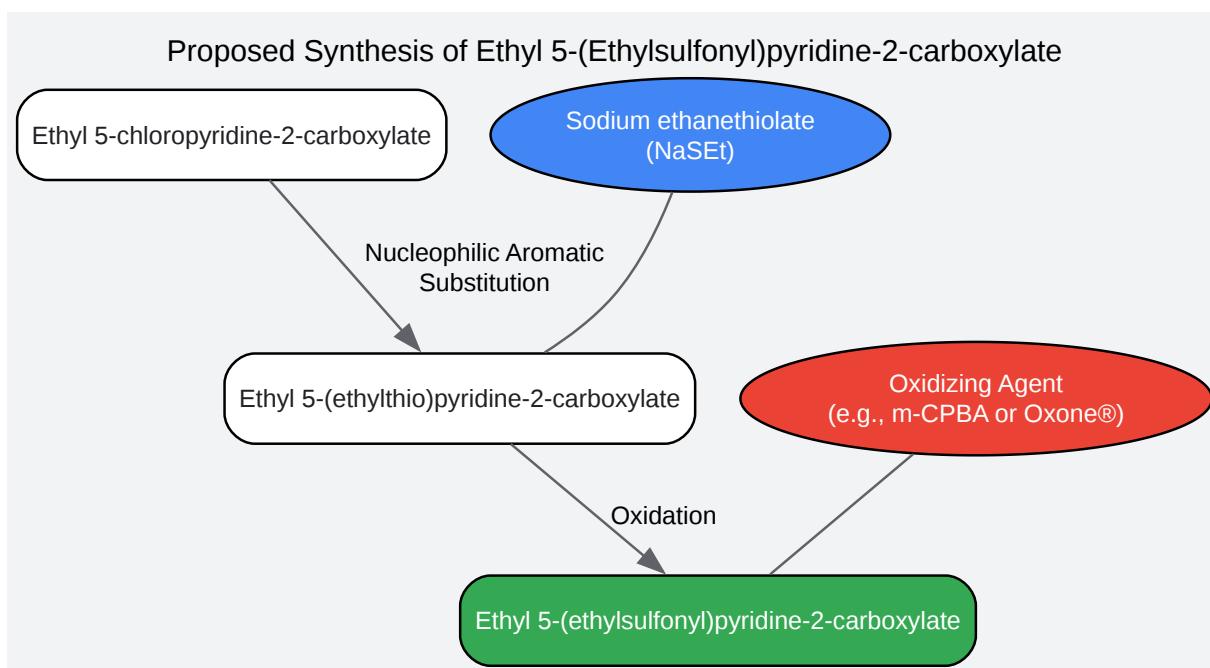
For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information from analogous structures to provide insights into its potential applications and mechanisms of action. All quantitative data from related compounds are summarized in structured tables, and detailed experimental protocols for analogous syntheses are provided.

Chemical Identity and Properties


Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is an organic compound featuring a pyridine ring substituted with an ethylsulfonyl group at the 5-position and an ethyl carboxylate group at the 2-position.

Property	Value	Reference
IUPAC Name	Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate	
CAS Number	1314406-40-0	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	[1]
Molecular Weight	243.28 g/mol	[1]
Appearance	Predicted to be a solid	
Solubility	Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	
SMILES	CCOC(=O)c1ccc(cc1n)S(=O)(=O)CC	
InChI	InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3	

Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** is not readily available in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. A potential two-step synthesis is outlined below, starting from a commercially available precursor, ethyl 5-chloropyridine-2-carboxylate.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis of **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate (Nucleophilic Aromatic Substitution)

This step is adapted from procedures for the synthesis of similar thioether-substituted pyridines.

- Materials:
 - Ethyl 5-chloropyridine-2-carboxylate
 - Sodium ethanethiolate
 - Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Procedure:
 - To a stirred solution of ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium ethanethiolate (1.2 eq) portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield ethyl 5-(ethylthio)pyridine-2-carboxylate.

Step 2: Synthesis of **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate** (Oxidation)

This step involves the oxidation of the intermediate thioether to the corresponding sulfone.

- Materials:
 - Ethyl 5-(ethylthio)pyridine-2-carboxylate
 - meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Procedure:
 - Dissolve ethyl 5-(ethylthio)pyridine-2-carboxylate (1.0 eq) in DCM at 0 °C.
 - Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
 - Upon completion, quench the excess oxidizing agent by washing with a saturated aqueous sodium thiosulfate solution.
 - Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**.

Potential Biological Activities and Applications

Direct biological data for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** is not currently available in the public domain. However, the analysis of structurally related compounds provides insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of pyridine carboxylates have demonstrated potential as anticancer agents. For instance, certain 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have shown antiproliferative activity against various cancer cell lines.^[2] Furthermore, compounds containing an ethylsulfonyl moiety, such as 5-ethylsulfonyl-indazole-3-carboxamides, have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).^[3] These kinases are crucial in tumor angiogenesis and cell proliferation.

Quantitative Data for Related Antiproliferative Compounds^[2]

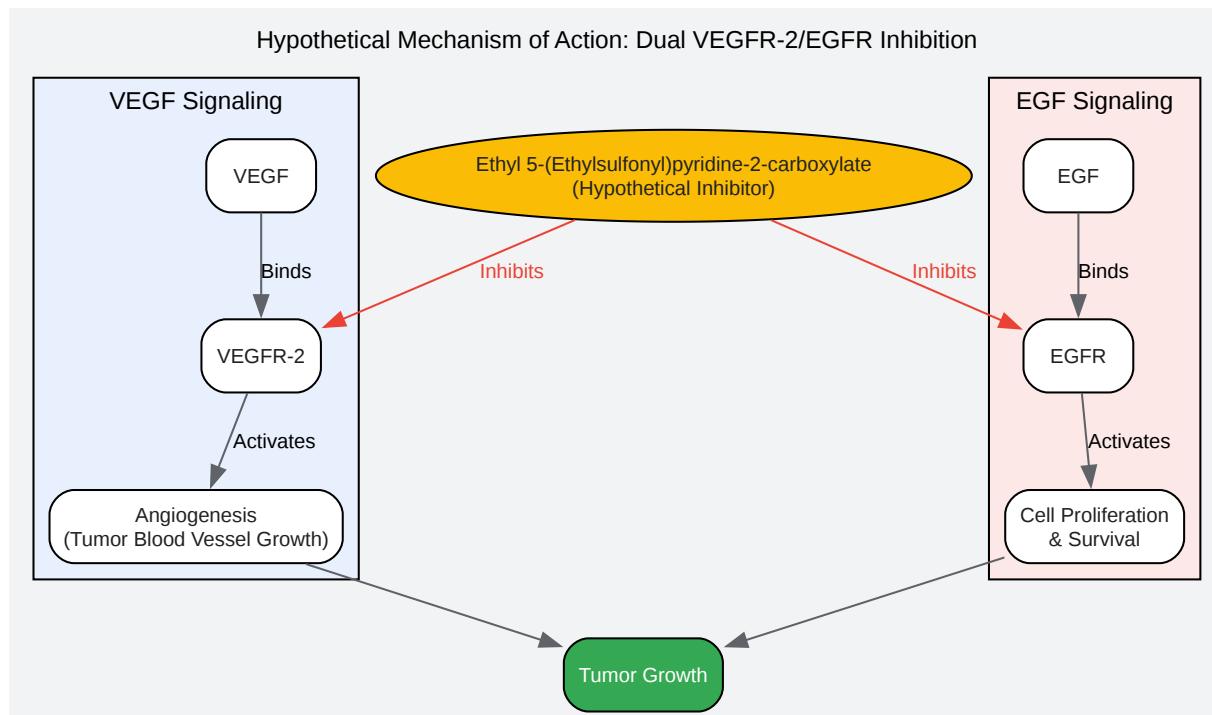
Compound Class	Cell Line	IC ₅₀ (μM)
2-oxo-pyridine/1'H-spiro-pyridine derivatives	HepG-2	8.42 ± 0.70 to 78.17 ± 3.80
2-oxo-pyridine/1'H-spiro-pyridine derivatives	Caco-2	7.83 ± 0.50 to 84.43 ± 4.0
3-cyanopyridine derivatives (Compound 4d)	HepG-2	6.95 ± 0.34
3-cyanopyridine derivatives (Compound 4c)	HCT-116	7.15 ± 0.35

Quantitative Data for Related Kinase Inhibitors^[3]

Compound	Target	IC ₅₀ (nM)
8g	VEGFR-2	24
8g	EGFR	28
8h	VEGFR-2	23
8h	EGFR	25

Antimicrobial and Antiparasitic Activity

The pyridine scaffold is a common feature in many antimicrobial and antiparasitic drugs.


Studies on pyridine-2,5-dicarboxylate esters have shown activity against *Trypanosoma cruzi* and *Leishmania mexicana*.^[4]

Quantitative Data for Related Anti-Trypanosomatid Compounds^[4]

Compound	Organism	Strain	IC ₅₀ (μM)
4a	Trypanosoma cruzi	NINOA	42.44
5a	Trypanosoma cruzi	NINOA	56.58
9b	Leishmania mexicana	M379	< 40
12b	Leishmania mexicana	M379	< 56
10c	Leishmania mexicana	M379	< 56

Potential Mechanism of Action: Kinase Inhibition

Based on the activity of structurally similar compounds containing the ethylsulfonyl group, a potential mechanism of action for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** could be the inhibition of key signaling kinases involved in cancer, such as VEGFR-2 and EGFR.^[3]

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the hypothetical inhibition of VEGFR-2 and EGFR signaling pathways.

Conclusion

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate represents an under-investigated molecule with potential for drug discovery, particularly in the areas of oncology and infectious diseases. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential biological activities based on robust data from structurally related compounds. Further research is warranted to validate the proposed synthetic route and to explore the therapeutic potential of this compound through *in vitro* and *in vivo* studies. The information presented here serves as a valuable resource for researchers initiating projects involving this and similar pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate | 1314406-40-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581050#ethyl-5-ethylsulfonyl-pyridine-2-carboxylate-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com